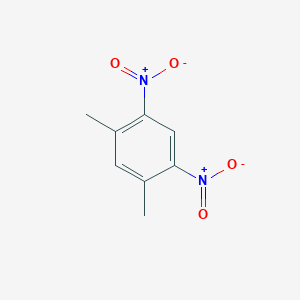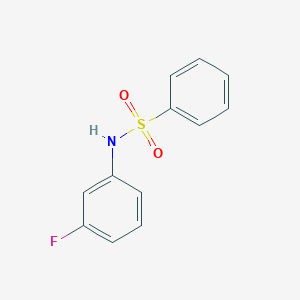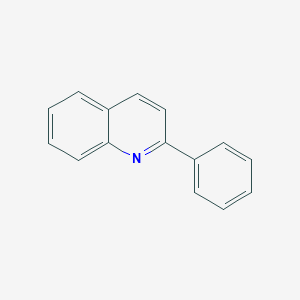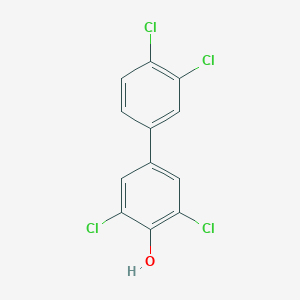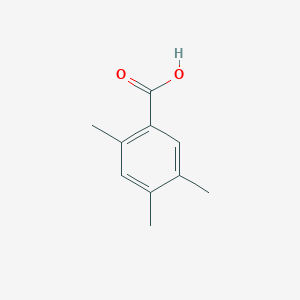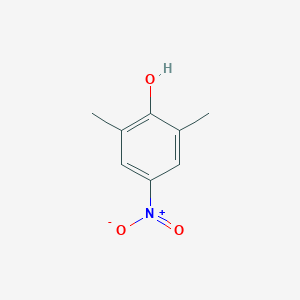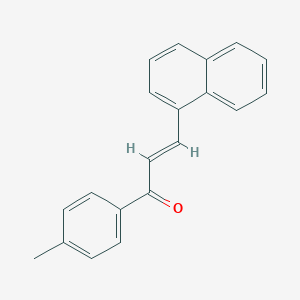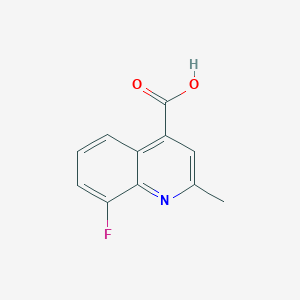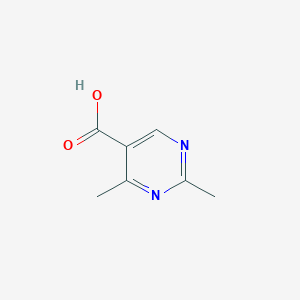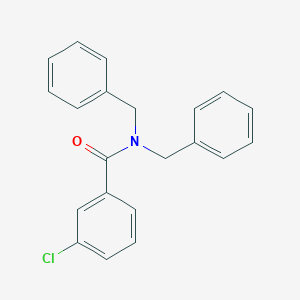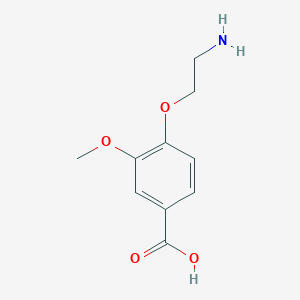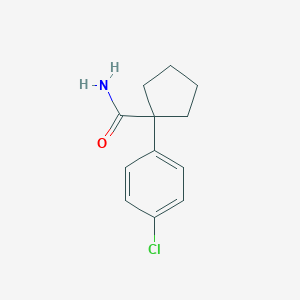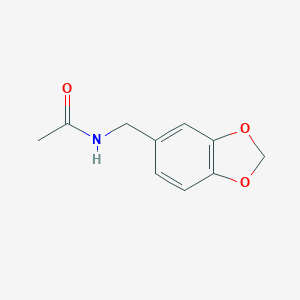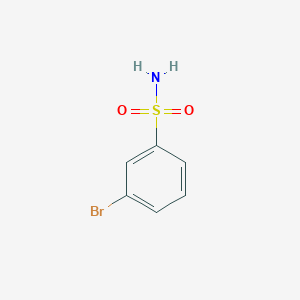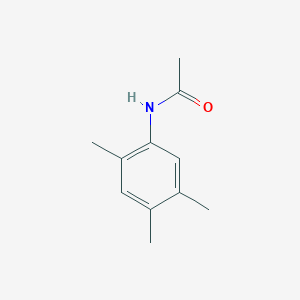
N-(2,4,5-trimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4,5-trimethylphenyl)acetamide, also known as TMA-2, is a synthetic psychedelic compound that belongs to the amphetamine family. It was first synthesized by Alexander Shulgin in 1974 and has been studied extensively for its psychoactive properties. TMA-2 is known for its potent hallucinogenic effects, and it is often used for research purposes in the field of neuroscience.
Wirkmechanismus
N-(2,4,5-trimethylphenyl)acetamide acts by binding to serotonin receptors in the brain, particularly the 5-HT2A receptor. This leads to increased levels of serotonin in the brain, which can alter perception, mood, and cognition. N-(2,4,5-trimethylphenyl)acetamide also has affinity for other receptors, including dopamine and norepinephrine receptors.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of N-(2,4,5-trimethylphenyl)acetamide are similar to other psychedelic compounds. It can cause altered perception, mood, and cognition, as well as changes in heart rate, blood pressure, and body temperature. N-(2,4,5-trimethylphenyl)acetamide has also been shown to increase brain activity in areas associated with emotion and memory.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,4,5-trimethylphenyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize, and it has potent psychoactive effects that can be studied in a controlled environment. However, N-(2,4,5-trimethylphenyl)acetamide is also highly potent and can be dangerous if not handled properly. It is important to use caution when working with N-(2,4,5-trimethylphenyl)acetamide and to follow proper safety protocols.
Zukünftige Richtungen
There are several future directions for research on N-(2,4,5-trimethylphenyl)acetamide. One area of interest is its potential therapeutic applications in the treatment of mental health disorders. N-(2,4,5-trimethylphenyl)acetamide has been shown to have antidepressant and anxiolytic effects in animal studies, and further research is needed to determine its potential as a treatment for these conditions. Another area of interest is the development of new psychedelic compounds based on the structure of N-(2,4,5-trimethylphenyl)acetamide. By modifying the chemical structure of N-(2,4,5-trimethylphenyl)acetamide, researchers may be able to develop compounds with improved therapeutic potential and reduced side effects.
Synthesemethoden
The synthesis of N-(2,4,5-trimethylphenyl)acetamide involves the reaction of 2,4,5-trimethoxybenzaldehyde with nitroethane, followed by reduction with sodium borohydride to yield the corresponding amine. The amine is then acetylated with acetic anhydride to give N-(2,4,5-trimethylphenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(2,4,5-trimethylphenyl)acetamide has been used extensively in scientific research for its psychoactive effects. It has been shown to bind to serotonin receptors in the brain, leading to altered perception, mood, and cognition. N-(2,4,5-trimethylphenyl)acetamide has also been studied for its potential therapeutic applications in the treatment of depression, anxiety, and other mental health disorders.
Eigenschaften
CAS-Nummer |
88166-77-2 |
|---|---|
Produktname |
N-(2,4,5-trimethylphenyl)acetamide |
Molekularformel |
C11H15NO |
Molekulargewicht |
177.24 g/mol |
IUPAC-Name |
N-(2,4,5-trimethylphenyl)acetamide |
InChI |
InChI=1S/C11H15NO/c1-7-5-9(3)11(6-8(7)2)12-10(4)13/h5-6H,1-4H3,(H,12,13) |
InChI-Schlüssel |
SWNMYEWTIFFJIV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)NC(=O)C)C |
Kanonische SMILES |
CC1=CC(=C(C=C1C)NC(=O)C)C |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



